molecular formula C12H27ClN2O2 B3275219 tert-Butyl (7-aminoheptyl)carbamate hydrochloride CAS No. 62146-57-0

tert-Butyl (7-aminoheptyl)carbamate hydrochloride

Cat. No. B3275219
CAS RN: 62146-57-0
M. Wt: 266.81 g/mol
InChI Key: HSKWKRWGKDRLID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl (7-aminoheptyl)carbamate hydrochloride” is a compound with the molecular formula C12H27ClN2O2 . It has a molecular weight of 266.81 g/mol . This compound is an alkane chain with terminal amine and Boc-protected amino groups .


Synthesis Analysis

This compound can be used as a PROTAC linker in the synthesis of PROTACs and other conjugation applications . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .


Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl N-(7-aminoheptyl)carbamate . The InChI code is 1S/C12H26N2O2.ClH/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9-13;/h4-10,13H2,1-3H3,(H,14,15);1H . The canonical SMILES is CC©©OC(=O)NCCCCCCCN.Cl .


Chemical Reactions Analysis

The compound can be used as a PROTAC linker in the synthesis of PROTACs and other conjugation applications . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 266.81 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 9 . The exact mass is 266.1761058 g/mol and the monoisotopic mass is 266.1761058 g/mol . The topological polar surface area is 64.4 Ų . The heavy atom count is 17 .

Scientific Research Applications

Decomposition and Environmental Applications

  • Decomposition of Methyl Tert-Butyl Ether by Adding Hydrogen in a Cold Plasma Reactor : This study discusses the decomposition of air toxics, including methyl tert-butyl ether (MTBE), by applying radio frequency (RF) plasma reactors. It suggests the feasibility of using RF plasma technology for decomposing and converting MTBE into simpler molecules like CH4, C2H4, C2H2, iso-butane, and iso-butene, indicating the potential for environmental detoxification processes (Hsieh et al., 2011).

Synthetic Applications and Mechanistic Insights

  • Qualitative Structure-Metabolism Relationships in the Hydrolysis of Carbamates : This review focuses on the metabolic hydrolysis of medicinal carbamates, offering insights into how the molecular structure influences metabolic stability. It categorizes compounds based on their substituents, providing a foundation for designing carbamates with desired properties, such as drugs or prodrugs (Vacondio et al., 2010).

Environmental Fate and Toxicology

  • Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE) in Soil and Groundwater : Summarizing the aerobic and anaerobic biodegradation pathways of ETBE, a related compound, this review discusses microorganisms capable of degrading ETBE and its intermediates. It highlights the environmental persistence and potential for bioremediation of such compounds (Thornton et al., 2020).

Future Directions

The compound can be used as a PROTAC linker in the synthesis of PROTACs and other conjugation applications . This suggests potential future directions in the development of new PROTACs and related compounds.

Mechanism of Action

Target of Action

Tert-Butyl (7-aminoheptyl)carbamate hydrochloride, also known as tert-butyl N-(7-aminoheptyl)carbamate;hydrochloride, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

The compound contains an alkane chain with terminal amine and Boc-protected amino groups . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The Boc group can be deprotected under mild acidic conditions to form the free amine . This allows the compound to bind to its target protein and the E3 ligase, forming a ternary complex. The E3 ligase then ubiquitinates the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of most proteins within the cell. By tagging specific proteins for degradation, the compound can modulate various cellular processes depending on the function of the target protein .

Pharmacokinetics

Like other protacs, its effectiveness would depend on its ability to penetrate cells, its stability within the cellular environment, and its ability to selectively bind to its target protein and the e3 ligase .

Result of Action

The result of the compound’s action is the degradation of its target protein . This can have various effects at the molecular and cellular levels, depending on the function of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially ameliorate the disease .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the deprotection of the Boc group . Additionally, factors that affect the ubiquitin-proteasome system, such as the presence of proteasome inhibitors, could also influence the compound’s action . The compound’s stability may also be affected by storage conditions .

properties

IUPAC Name

tert-butyl N-(7-aminoheptyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2.ClH/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9-13;/h4-10,13H2,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKWKRWGKDRLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (7-aminoheptyl)carbamate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (7-aminoheptyl)carbamate hydrochloride
Reactant of Route 2
Reactant of Route 2
tert-Butyl (7-aminoheptyl)carbamate hydrochloride
Reactant of Route 3
Reactant of Route 3
tert-Butyl (7-aminoheptyl)carbamate hydrochloride
Reactant of Route 4
Reactant of Route 4
tert-Butyl (7-aminoheptyl)carbamate hydrochloride
Reactant of Route 5
Reactant of Route 5
tert-Butyl (7-aminoheptyl)carbamate hydrochloride
Reactant of Route 6
Reactant of Route 6
tert-Butyl (7-aminoheptyl)carbamate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.